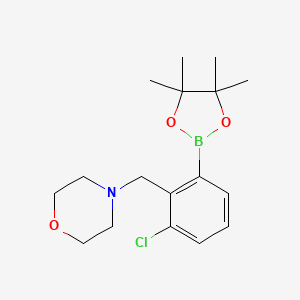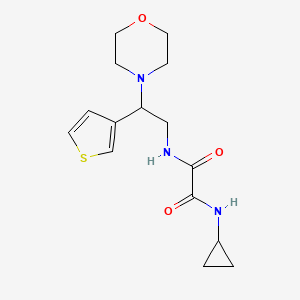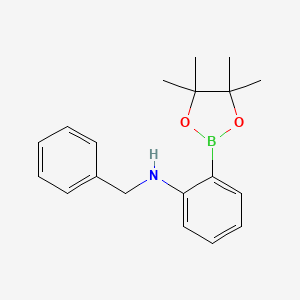![molecular formula C14H16N2O3S B2802812 4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile CAS No. 1436374-81-0](/img/structure/B2802812.png)
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile, also known as Methylphenidate, is a widely used psychostimulant drug that is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that enhances the levels of dopamine and norepinephrine in the brain, resulting in increased focus and attention. Methylphenidate has been extensively studied for its synthesis, mechanism of action, and physiological effects, making it a crucial compound in the field of neuroscience and pharmacology.
Mécanisme D'action
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrileate works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased focus, attention, and cognitive performance. 4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrileate also has a weak affinity for serotonin receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrileate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration, leading to increased alertness and energy. It also increases the release of glucose from the liver, providing the body with additional energy. 4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrileate can also cause side effects such as insomnia, anxiety, and loss of appetite.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrileate has several advantages and limitations for use in lab experiments. Its ability to enhance cognitive performance and attention makes it a valuable tool for studying cognitive processes and disorders. However, its effects on the cardiovascular system and other physiological processes must be carefully monitored to avoid confounding variables in experiments.
Orientations Futures
There are several potential future directions for research on 4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrileate. One area of interest is its potential use in treating addiction and substance abuse disorders. Additionally, further research is needed to understand the long-term effects of 4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrileate use on the brain and body. Finally, there is a need for more research on the optimal dosing and administration of 4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrileate for different conditions and populations.
Méthodes De Synthèse
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrileate can be synthesized using a variety of methods, including the Friedel-Crafts reaction, the Mannich reaction, and the Stille coupling reaction. The most commonly used method involves the condensation of 2-(4-methylphenyl)acetonitrile with morpholine and sulfonyl chloride in the presence of a base. The resulting compound is then purified and crystallized to obtain pure 4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrileate.
Applications De Recherche Scientifique
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrileate has been extensively researched for its therapeutic potential in treating ADHD, narcolepsy, and other cognitive disorders. It has been shown to improve attention, focus, and cognitive performance in both children and adults. Additionally, 4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrileate has been studied for its potential use in treating depression, anxiety, and addiction.
Propriétés
IUPAC Name |
4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-12-2-4-13(5-3-12)6-9-20(17,18)16-7-8-19-11-14(16)10-15/h2-6,9,14H,7-8,11H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKGIAWUMGUMQD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2802734.png)
![5-Chloro-2-(methylsulfanyl)-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyrimidine](/img/structure/B2802735.png)



![2-Chloro-N-[4-oxo-2-(trifluoromethyl)chromen-6-yl]acetamide](/img/structure/B2802740.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)



![tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate](/img/structure/B2802749.png)

